Propylene glycol

Description

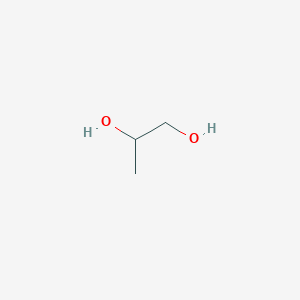

Structure

3D Structure

Properties

IUPAC Name |

propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIAPMSPPWPWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O2, Array | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPANE-1,2-DIOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | propylene glycol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Propylene_glycol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

58858-91-6 (hydrochloride salt) | |

| Record name | Propylene glycol [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0021206 | |

| Record name | 1,2-Propylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

76.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thick odorless colorless liquid. Mixes with water. (USCG, 1999), Dry Powder, Liquid; Liquid; Liquid, Other Solid; NKRA; Water or Solvent Wet Solid, Clear, colourless, hygroscopic, viscous liquid, Clear, colorless, viscous liquid; [ChemIDplus], COLOURLESS ODOURLESS HYGROSCOPIC VISCOUS LIQUID., Thick odorless colorless liquid. | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | PROPANE-1,2-DIOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Propylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

370.8 °F at 760 mmHg (NTP, 1992), 187.6 °C, 188.2 °C, 370.8 °F | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

210 °F (NTP, 1992), 99 °C, 104 °C Pensky-Martens closed cup, 210 °F (99 °C) (Closed cup), 225 °F (Open cup), 101 °C c.c., 210 °F | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Soluble in water, ethanol and acetone, Soluble in benzene, Miscible with acetone and chloroform; soluble in ether. Will dissolve many essential oils, but is immiscible with fixed oils., In water, 1X10+6 mg/L at 20 °C /miscible/, Solubility in water: miscible | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPANE-1,2-DIOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.04 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0361 g/cu cm at 20 °C, Relative density (water = 1): 1.04, 1.04 | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

2.62 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6, 2.62 | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.08 mmHg at 68 °F ; 0.13 mmHg at 77 °F (NTP, 1992), 0.13 [mmHg], 0.13 mm Hg at 25 °C /Extrapolated/, Vapor pressure, Pa at 20 °C: 10.6, 0.08 mmHg | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/685 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

... Impurities of propylene glycol include chlorides (1 ppm max), iron (1.0 ppm max), water (0.2 wt% max), and dipropylene glycol (<0.2%). | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless viscous liquid | |

CAS No. |

57-55-6, 25322-68-3, 63625-56-9 | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Propylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | propylene glycol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69860 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polypropylene (P750) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35749 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polypropylene (P1200) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35748 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycol, polypropylene (P400) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DC9Q167V3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-76 °F (NTP, 1992), -60 °C, -59 °C, -76 °F | |

| Record name | PROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9030 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propylene glycol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propylene glycol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0321 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPYLENE GLYCOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/882 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthetic Methodologies and Bioproduction of Propylene Glycol

Catalytic Hydrogenolysis of Glycerol (B35011) to Propylene (B89431) Glycol

The conversion of glycerol, a major byproduct of biodiesel production, into propylene glycol through catalytic hydrogenolysis represents a highly promising pathway for valorizing this renewable feedstock. lakeheadu.canih.gov This process involves the selective removal of a hydroxyl group from the glycerol molecule and its replacement with a hydrogen atom. nih.gov The primary challenge in this process is achieving high selectivity for the desired C-O bond cleavage over C-C bond scission, which leads to the formation of degradation products like ethylene (B1197577) glycol, ethanol (B145695), and methanol. lakeheadu.ca

Two primary mechanisms have been proposed for the hydrogenolysis of glycerol to this compound. sci-hub.se The first is a dehydration-hydrogenation mechanism, where glycerol is initially dehydrated on catalyst acid sites to form acetol. sci-hub.se This intermediate, acetol, is then subsequently hydrogenated to yield 1,2-propanediol (this compound). sci-hub.se

The second proposed pathway is a dehydrogenation-dehydration-hydrogenation mechanism. sci-hub.se In this process, glycerol first undergoes dehydrogenation to form glyceraldehyde. acs.org Following this, glyceraldehyde is dehydrated to 2-hydroxyacrylaldehyde, which is then sequentially hydrogenated to acetol and finally to this compound. acs.org The presence of a base is thought to enhance the rate of this pathway by facilitating the initial dehydrogenation of glycerol. researchgate.net The specific mechanism that predominates is influenced by the catalyst system and reaction conditions employed.

The development of efficient and selective catalysts is crucial for the economic viability of producing this compound from glycerol. A wide array of metal catalysts has been investigated for this reaction. acs.org

Nickel-based catalysts have been explored for glycerol hydrogenolysis. For instance, a Ni/AC (nickel on activated carbon) catalyst, synthesized through metal impregnation, carbothermal reduction, and subsequent treatment with KBH4 to enhance acidity, demonstrated a glycerol conversion of 43.3% and a selectivity to this compound of 76.1% at 200°C and 5 MPa H2 pressure over 6 hours. nih.gov

Another approach involves supporting nickel on mesoporous silica (B1680970) materials like SBA-15. nih.gov Nickel supported on SBA-15 silica and promoted with cerium achieved approximately 50% selectivity to this compound with a 30% glycerol conversion at 473 K and 2.4 MPa of H2 pressure. nih.gov The use of SBA-15 as a support offers advantages such as high surface area and ordered pore structures, which can enhance catalyst performance. mdpi.comnih.gov The incorporation of a second metal, such as nickel, onto a niobia/SBA-15 catalyst has been shown to improve hydrodeoxygenation activity due to factors like lower acidity and better interaction between the metal species. nih.gov

Table 1: Performance of Various Metallic Catalysts in Glycerol Hydrogenolysis

| Catalyst | Support | Promoter | Glycerol Conversion (%) | This compound Selectivity (%) | Temperature (°C) | Pressure (MPa) | Reference |

| Ni | AC | - | 43.3 | 76.1 | 200 | 5 | nih.gov |

| Ni | SBA-15 | Ce | 30 | ~50 | 200 | 2.4 | nih.gov |

Copper-chromite catalysts are highly effective for the hydrogenolysis of glycerol, particularly in vapor-phase processes. umsystem.edu These catalysts are known for their ability to selectively hydrogenate functional groups. semanticscholar.org A key advantage of using copper-chromite is the ability to operate at lower pressures and temperatures compared to other systems while maintaining high selectivity and good conversion rates. taylorandfrancis.com For instance, a process using a recyclable copper-chromite catalyst operates at just 1.4 MPa H2 and 200°C. researchgate.net

The mechanism on copper-based catalysts often follows the dehydration-hydrogenation pathway, where glycerol is first dehydrated to acetol, which is then hydrogenated to this compound. sci-hub.setaylorandfrancis.com The efficiency of copper-chromite catalysts can be influenced by the presence of a base, with studies showing that the addition of hydroxides or carbonates can significantly increase glycerol conversion. researchgate.net Commercial copper-chromite catalysts have demonstrated stable selectivity to this compound over extended periods in continuous flow trickle-bed reactors. researchgate.net

Optimizing the process parameters and reactor design is critical for the large-scale, economically viable production of renewable this compound. Conventional hydrogenolysis often requires harsh conditions, including high hydrogen pressures and temperatures, which can lead to high energy consumption and potential safety issues. frontiersin.orgnih.gov

One approach to optimization is the use of a trickle-bed reactor, which ensures good contact between the liquid glycerol feed, gaseous hydrogen, and the solid catalyst. core.ac.uk This reactor type has been proposed for scaling up the process to produce large quantities, such as 100 million pounds per year of this compound. core.ac.uk Process modifications, such as adding a compressor and heater for the hydrogen feed and incorporating separator units before distillation, have been shown to optimize the this compound yield to as high as 99.75%. bcrec.id

Furthermore, the choice of reactor configuration, such as continuous stirred-tank reactors (CSTRs) in series or parallel, or a plug flow reactor (PFR), can significantly impact conversion rates. unsri.ac.id Simulations have indicated that a PFR configuration can yield the highest conversion compared to CSTRs. unsri.ac.id Catalytic transfer hydrogenolysis (CTH) presents another avenue for process optimization, offering high energy and atom efficiency by using renewable H-donors in a liquid medium, thus avoiding the need for high-pressure gaseous hydrogen. frontiersin.orgnih.gov

The production of this compound from glycerol is intrinsically linked to the biodiesel industry, as glycerol is the primary byproduct of the transesterification process used to make biodiesel. cornell.edu For every unit of biodiesel produced, approximately 10% by weight is crude glycerol. cornell.edu This abundance of low-cost, renewable feedstock has driven the development of technologies to convert glycerol into value-added chemicals like this compound. researchgate.netresearchgate.net

Catalyst Design and Performance in this compound Synthesis

Propylene Oxide Hydration Routes to this compound

The conversion of propylene oxide to this compound is primarily achieved through hydration. This process can be conducted under different conditions, either with or without a catalyst, which influences reaction rates, selectivity, and energy consumption.

The non-catalytic hydration of propylene oxide is a well-established industrial method that relies on high temperatures and a substantial excess of water. researchgate.net This process is typically carried out at elevated temperatures, which can lead to high energy consumption. researchgate.net For instance, analysis of a non-catalytic reaction at 160°C showed that with over 99% conversion of propylene oxide, the selectivity for this compound was 81.5%, with dithis compound forming as a significant byproduct at 17.8%. researchgate.net The use of a large volume of water is necessary to favor the formation of this compound over higher glycols, but this subsequently increases the costs associated with product purification. researchgate.net

To overcome the limitations of the high-temperature process, catalytic methods have been developed. These processes operate at lower temperatures and pressures, offering improved energy efficiency and product selectivity. umich.edu Acidic ion exchange resins are commonly employed as heterogeneous catalysts for the hydration of epoxides like propylene oxide. researchgate.netgoogle.com

Kinetic studies have been performed using pressurized batch reactors for both uncatalyzed and heterogeneously catalyzed reactions. researchgate.netdoaj.org One study demonstrated that Lewatit MonoPlus M500/HCO3-, an ion-exchange resin, was an effective heterogeneous catalyst for the hydration of propylene oxide, showing better performance than Dowex Marathon A/HCO3-. researchgate.netanadolu.edu.tr The use of such catalysts can suppress side reactions, leading to a higher purity of the final product. researchgate.net The reaction follows a series-parallel irreversible homogeneous mechanism, and the presence of the catalyst significantly influences the reaction rate constants. researchgate.net Research has also explored the use of various other catalysts, including solid acids, to facilitate this reaction. researchgate.net Density functional theory (DFT) calculations have been used to investigate the mechanisms of CoIII(salen)-catalyzed hydration of propylene oxide, examining both concerted and stepwise pathways. rsc.org

| Catalyst Type | Example(s) | Key Findings |

| Ion Exchange Resins | Lewatit MonoPlus M500/HCO3-, Dowex Marathon A/HCO3- | Lewatit MonoPlus M500/HCO3- showed superior performance. Catalytic routes offer higher product purity by suppressing side reactions. researchgate.netanadolu.edu.tr |

| Acid/Alkali | Sulfuric Acid, Potassium Hydroxide | Used in the synthesis of this compound and its derivatives. acs.orgntnu.no |

| Metal Complexes | CoIII(salen)–X (X = Cl−, OAc−, OTs−) | The nucleophilicity of the counterion determines the most favorable reaction mechanism (concerted vs. stepwise). rsc.org |

This table provides examples of catalyst types used in propylene oxide hydration and related reactions.

This compound ethers are important industrial derivatives of propylene oxide. acs.org The synthesis of this compound butyl ether (PNB) from the reaction of propylene oxide (PO) with n-butanol, often catalyzed by potassium hydroxide, is a notable example. acs.orgconsensus.app This reaction is exothermic, and its thermal behavior has been studied using calorimetric techniques to ensure safe industrial operation. acs.org

The process is typically conducted in a semibatch mode. acs.org Research using response surface methodology (RSM) has been employed to optimize reaction parameters such as temperature, alcohol-to-alkane ratio, dosing rate, and catalyst concentration to maximize yield and minimize system pressure. acs.orgconsensus.app For example, one study found optimal conditions to be a reaction temperature of 110°C, an alcohol-alkane ratio of 4, a dosing rate of 10 mL/min, and a catalyst concentration of 0.5%, which resulted in a maximum yield of 85.91%. acs.orgconsensus.app Understanding the exothermic nature and kinetics of this reaction is crucial for preventing thermal runaway and ensuring process safety during scale-up. acs.org

Metabolic Engineering for this compound Biosynthesis

Metabolic engineering offers a promising alternative to petroleum-based chemical synthesis for producing this compound from renewable resources. By harnessing and modifying microbial metabolic pathways, it is possible to program microorganisms to convert simple sugars or glycerol into this compound.

A key route for the biosynthesis of 1,2-propanediol (this compound) in microbes starts from dihydroxyacetone phosphate (B84403) (DHAP), a central intermediate in glycolysis. nih.gov This pathway involves the conversion of DHAP to methylglyoxal (B44143), which is then further metabolized to this compound. nih.gov

The pathway proceeds as follows:

DHAP to Methylglyoxal : The enzyme methylglyoxal synthase converts DHAP into methylglyoxal. sapub.orgnih.gov

Methylglyoxal to Lactaldehyde or Acetol : From methylglyoxal, two potential routes can lead to this compound. One involves the reduction of methylglyoxal to lactaldehyde, followed by another reduction to this compound. The alternative route involves the reduction of methylglyoxal to acetol, which is then subsequently reduced to this compound. sapub.org

This metabolic route has been a primary target for genetic engineering efforts in various microbial hosts. nih.gov

Both the yeast Pichia pastoris and the bacterium Escherichia coli have been successfully engineered to produce this compound.

In Escherichia coli , a functional 1,2-propanediol pathway was engineered by overexpressing genes involved in its synthesis from DHAP. nih.gov This included the overexpression of methylglyoxal synthase (mgsA), glycerol dehydrogenase (gldA), and aldehyde oxidoreductase (yqhD). nih.gov Further manipulation of the fermentative glycerol utilization pathway, such as replacing the native PEP-dependent dihydroxyacetone kinase with an ATP-dependent version, increased the availability of DHAP and boosted production. nih.gov By combining these modifications with the disruption of competing pathways for acetate (B1210297) and lactate (B86563), an engineered E. coli strain was able to produce 5.6 g/L of 1,2-propanediol from glycerol. nih.gov

In Pichia pastoris , a biosynthetic pathway was engineered to convert glycerol, a byproduct of biodiesel production, into this compound. sapub.orgresearchgate.netsapub.org This was achieved by integrating a unique combination of three genes into the yeast's genome: mgsA (methylglyoxal synthase) and yqhD (an aldo-keto reductase) from E. coli, and glydh (a glycerol dehydrogenase with acetol reductase activity) from Pichia ofunaensis. sapub.orgsapub.org The genes were placed under the control of a strong, constitutive promoter to ensure active expression. sapub.org The resulting engineered P. pastoris strains were able to produce this compound, with concentrations reaching 0.11 g/L in a fermenter when grown on glycerol. sapub.orgresearchgate.netsapub.org The production was also successful when using crude glycerol from biodiesel production as the carbon source. sapub.orgresearchgate.net

| Organism | Genetic Modification | Precursor | Titer Achieved |

| Escherichia coli | Overexpression of mgsA, gldA, yqhD; manipulation of glycerol utilization; disruption of acetate/lactate pathways. nih.gov | Glycerol | 5.6 g/L nih.gov |

| Pichia pastoris | Integration and expression of mgsA (from E. coli), yqhD (from E. coli), and glydh (from P. ofunaensis). sapub.orgsapub.org | Glycerol | 0.11 g/L sapub.orgresearchgate.netsapub.org |

This table summarizes key findings from metabolic engineering studies for this compound production in model organisms.

Substrate Utilization and Metabolic Flux Analysis in this compound Bioproduction

The biotechnological production of this compound (1,2-propanediol or 1,2-PDO) leverages various renewable feedstocks, with metabolic engineering and flux analysis playing pivotal roles in optimizing production strains and pathways. The choice of substrate is a critical factor, influencing the metabolic route, product yield, and economic viability of the fermentation process.

A diverse range of substrates has been explored for 1,2-PDO bioproduction. Glycerol, a low-cost byproduct of the biodiesel industry, is an attractive and highly reduced carbon source, making it a common choice for microbial fermentation. nih.govnih.govnih.gov Other substrates include common sugars like glucose, de-oxy sugars such as rhamnose and fucose, and industrial byproducts like whey, which contains lactose (B1674315). nih.govasm.orgresearchgate.net

Metabolic engineering efforts have successfully created microbial cell factories, primarily in Escherichia coli and Saccharomyces cerevisiae, capable of converting these substrates into 1,2-PDO. nih.govnih.gov There are three primary metabolic pathways for 1,2-PDO production: the deoxyhexose pathway, the methylglyoxal pathway, and the lactate pathway. nih.gov The methylglyoxal pathway, which converts the glycolytic intermediate dihydroxyacetone phosphate (DHAP) to 1,2-PDO, is frequently engineered in production strains. nih.gov

Metabolic flux analysis (MFA) is a crucial tool for understanding and optimizing these production systems. elsevierpure.com By quantifying the flow of metabolites through the complex network of cellular reactions, MFA helps to identify metabolic bottlenecks, pinpoint competing pathways that divert carbon away from the desired product, and guide genetic engineering strategies. researchgate.net For instance, analysis of fermentative pathways in E. coli identified that disrupting the production of byproducts like acetate and lactate could significantly increase the titer and yield of 1,2-PDO from glycerol. nih.gov Similarly, linear optimization studies, a form of flux analysis, have indicated that under ideal aerobic conditions, it is theoretically possible to achieve 1,2-PDO titers as high as 100 g/L. nih.gov

Research Findings in Substrate Utilization

Detailed studies have demonstrated the feasibility of producing 1,2-PDO from various substrates using engineered microorganisms. The selection of the host organism, the specific genetic modifications, and the fermentation conditions all significantly impact the final product titer and yield.

Glycerol as a Substrate: Due to its high degree of reduction and low price, glycerol is a favored feedstock. nih.gov

Saccharomyces cerevisiae : A modular metabolic engineering approach in S. cerevisiae has yielded significant results. By implementing the methylglyoxal pathway, engineering the cofactor (NADH) supply, and increasing the availability of the precursor DHAP, a titer of over 4 g/L of 1,2-PDO was achieved in a controlled bioreactor. nih.govresearchgate.net Another study engineering both the glycerol utilization and 1,2-propanediol pathways in S. cerevisiae achieved a titer of 2.19 g/L from a medium containing 1% glycerol. nih.govkoreascience.krresearchgate.net

Escherichia coli : Engineered E. coli has been shown to produce 5.6 g/L of 1,2-PDO from glycerol with a yield of 21.3% (w/w). nih.gov This was achieved by overexpressing key enzymes like methylglyoxal synthase (mgsA) and glycerol dehydrogenase (gldA) and disrupting pathways for acetate and lactate formation. nih.gov

Glucose as a Substrate: Glucose is a common and well-characterized carbon source for microbial fermentation.

Escherichia coli : Co-expression of methylglyoxal synthase and glycerol dehydrogenase in E. coli resulted in the production of 0.7 g/L of (R)-1,2-PD from glucose. asm.orgnih.gov Further bioprocess improvements and engineering of a complete metabolic pathway, including the fucO gene (1,2-propanediol oxidoreductase), led to a final titer of 4.5 g/L in a fed-batch fermentation, with a yield of 0.19 g of 1,2-PD per gram of glucose consumed. nih.gov

Other Substrates:

Lactose (from Whey) : The acid-tolerant bacterium Lactobacillus buchneri has been used to produce a mixture of acetic acid and this compound from whey powder. researchgate.net In an immobilized system, this bacterium converted 57% of the lactose, achieving concentrations of the combined products up to 25-30 g/L. researchgate.net

The following table summarizes key research findings on the bioproduction of 1,2-propanediol from different substrates.

Interactive Data Table: 1,2-Propanediol Production from Various Substrates

| Microorganism | Substrate | Key Genetic Modifications / Strategy | Titer (g/L) | Yield | Reference(s) |

|---|---|---|---|---|---|

| Saccharomyces cerevisiae | Glycerol | Modular engineering of MG pathway, NADH & DHAP supply | > 4.0 | - | nih.govresearchgate.net |

| Saccharomyces cerevisiae | Glycerol | Overexpression of glycerol dissimilation & 1,2-PDO pathways | 2.19 | - | nih.govkoreascience.krresearchgate.net |

| Escherichia coli | Glycerol | Overexpression of mgsA, gldA, yqhD; deletion of acetate/lactate pathways | 5.6 | 0.213 g/g | nih.gov |

| Escherichia coli | Glucose | Fed-batch fermentation; co-expression of mgs, gldA, fucO | 4.5 | 0.19 g/g | nih.gov |

| Escherichia coli | Glucose | Co-expression of mgsA and gldA | 0.7 | - | asm.orgnih.gov |

| Lactobacillus buchneri | Lactose (Whey) | Immobilized cell system | 25-30 (combined with acetic acid) | 57% lactose conversion | researchgate.net |

These findings underscore the versatility of microbial systems for producing this compound from a range of renewable resources. Metabolic flux analysis continues to be an indispensable tool, guiding the rational engineering of microbial strains to enhance the efficiency and economic feasibility of bioproduction, pushing yields closer to their theoretical maxima. nih.govnih.gov

Metabolism and Pharmacokinetics of Propylene Glycol

Systemic Metabolic Pathways of Propylene (B89431) Glycol

The systemic metabolism of propylene glycol follows a well-defined oxidative pathway, converting the parent compound into endogenous substances that can be utilized by the body for energy or biosynthesis. nih.govresearchgate.net

Oxidation by Alcohol Dehydrogenase to Lactaldehyde

The initial and rate-limiting step in the metabolism of this compound is its oxidation in the liver. iiab.me This reaction is catalyzed by the enzyme alcohol dehydrogenase (ADH), the same enzyme responsible for the metabolism of ethanol (B145695). nih.govnih.gov In this step, this compound is converted to lactaldehyde. nih.govresearchgate.net This process is analogous to the conversion of ethylene (B1197577) glycol to glycoaldehyde. iiab.me

Conversion of Lactaldehyde to Lactate (B86563) by Aldehyde Dehydrogenase

Following its formation, lactaldehyde is further oxidized to lactate. nih.govresearchgate.net This conversion is facilitated by the enzyme aldehyde dehydrogenase (ALDH), which is also involved in ethanol metabolism. nih.govnih.gov The enzyme catalyzes the irreversible oxidation of lactaldehyde to lactic acid. wikipedia.orgnih.gov Studies in goat liver have shown that the cytosolic aldehyde dehydrogenase is the primary enzyme responsible for this oxidation, accounting for almost 90% of the total lactaldehyde-oxidizing activity. nih.gov

Table 1: Substrate Specificity of E. coli Lactaldehyde Dehydrogenase

| Substrate | Km (Michaelis Constant) | Enzyme Activity |

| α-hydroxyaldehydes (e.g., lactaldehyde) | Micromolar (µM) range | High |

| α-ketoaldehyde (e.g., methylglyoxal) | Millimolar (mM) range | Low |

| Data derived from studies on the enzyme in E. coli, which shows its high affinity for α-hydroxyaldehydes like lactaldehyde. nih.govresearchgate.net |

Lactate Metabolism to Pyruvate (B1213749), Carbon Dioxide, and Water

Lactate, a common product of metabolism, is not an end-product but rather a key metabolic intermediate. nih.govpatsnap.com It is readily converted to pyruvate by the enzyme lactate dehydrogenase. patsnap.comgpnotebook.comresearchgate.net This reaction is reversible and is a crucial link between anaerobic and aerobic metabolism. researchgate.netlibretexts.org

Once converted to pyruvate, the molecule has several potential fates. Under aerobic conditions, pyruvate enters the mitochondria where it is converted to acetyl-CoA. researchgate.netlibretexts.org Acetyl-CoA then enters the citric acid cycle (Krebs cycle), where it is completely oxidized to carbon dioxide (CO₂) and water (H₂O), a process that generates a significant amount of ATP for cellular energy. researchgate.netresearchgate.net

Gluconeogenic Pathways from Lactate to Glucose

Lactate serves as a major substrate for gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. wikipedia.orglibretexts.orgtaylorandfrancis.com This process occurs primarily in the liver and, to a lesser extent, in the kidneys. gpnotebook.comlibretexts.org Lactate produced in peripheral tissues can be transported to the liver, where it is converted back into pyruvate by lactate dehydrogenase. wikipedia.orglibretexts.org This pyruvate then enters the gluconeogenic pathway to be synthesized into glucose. gpnotebook.comyoutube.com This entire process, where lactate is produced by tissues (like muscle), transported to the liver, converted to glucose, and then returned to the tissues, is known as the Cori cycle. researchgate.netlibretexts.org

Stereospecificity in this compound Metabolism

The metabolism of this compound is stereospecific, meaning the different stereoisomers of its metabolites are processed through distinct pathways. This compound itself is a chiral molecule, and its metabolism results in the formation of both D- and L-isomers of lactic acid. umn.edu

Metabolism of L-Lactate vs. D-Lactate from this compound

The metabolism of this compound can produce both D-lactate and L-lactate. nih.govumn.edu These two stereoisomers are metabolized by different enzymes and in different tissues. researchgate.net

L-Lactate: This is the predominant form of lactate found in mammals and is a normal product of glycolysis. researchgate.net It is efficiently metabolized, primarily in the liver and heart, by the enzyme L-lactate dehydrogenase (LDH), which converts it to pyruvate. researchgate.net This pyruvate then enters central metabolic pathways as described above.

D-Lactate: This isomer is not typically produced in large quantities by mammalian cells but is a significant product of this compound metabolism. umn.edunih.gov Its metabolism is slower and occurs via the enzyme D-2-hydroxyacid dehydrogenase, which is not as widely distributed or as efficient as L-lactate dehydrogenase. researchgate.net Research in cats has shown that ingestion of this compound leads to a dose-dependent increase in D-lactate concentrations in the blood, while L-lactate levels may decrease. umn.edu The accumulation of D-lactate can occur because of its slower metabolic clearance. nih.gov

Table 2: Metabolic Fate of this compound Isomers

| Metabolite | Primary Enzyme | Metabolic Rate | Commonality in Mammals |

| L-Lactate | L-Lactate Dehydrogenase (LDH) | Rapid | Major, endogenous isomer |

| D-Lactate | D-2-hydroxyacid Dehydrogenase | Slow | Minor, can accumulate from exogenous sources |

| This table summarizes the key differences in the metabolic pathways of the two lactate stereoisomers produced from this compound. umn.eduresearchgate.net |

An Examination of this compound's Metabolic and Pharmacokinetic Profile

This compound, a synthetic organic compound, is utilized in a wide array of applications, including as a solvent in numerous pharmaceutical formulations. Understanding its journey through the body—from metabolism to excretion—is critical. This article explores the metabolic and pharmacokinetic properties of this compound, with a specific focus on its conversion to D-lactic acid, its distribution throughout the body, and its influence on endogenous metabolic pathways.

Implications of D-Lactic Acidosis due to this compound Exposure

The metabolism of this compound can lead to the formation of both L- and D-isomers of lactic acid. nih.govgavinpublishers.com The body primarily produces and utilizes L-lactate. However, the metabolic pathway for this compound also generates D-lactate, an isomer that is not as readily metabolized by mammals. nih.govumn.edu This process occurs via the enzymes alcohol dehydrogenase and aldehyde dehydrogenase, which convert this compound to lactaldehyde and then to lactate. reddit.com

Under conditions of high exposure to this compound, the accumulation of D-lactate can lead to D-lactic acidosis, a condition characterized by an elevated anion gap metabolic acidosis. nih.govnih.gov This is because mammalian lactate dehydrogenase is stereospecific for the L-isomer, leading to slower metabolism and clearance of D-lactate. nih.govumn.edu Studies in felines have demonstrated a dose-dependent increase in D-lactate levels following this compound ingestion, which correlated positively with the anion gap. nih.govumn.edu In one reported human case, massive oral ingestion of this compound resulted in encephalopathy and severe D-lactic acidosis, with D-lactic acid levels reaching as high as 110 mmol/l. nih.govcapes.gov.br

This compound Distribution and Excretion

The distribution and subsequent excretion of this compound are key determinants of its pharmacokinetic profile.

Distribution into Aqueous Compartments, including Placenta and Fetus

As a water-miscible substance, this compound readily distributes into the body's aqueous compartments. nih.govagc-chemicals.com This includes the ability to cross the placental barrier. While specific studies on this compound's placental transfer are limited, the general principles of xenobiotic transport across the placenta suggest that small, water-soluble molecules like this compound can pass from the maternal to the fetal circulation. nih.gov The physicochemical properties of a substance, such as molecular size and chemistry, are key factors in determining the extent of placental permeation. nih.gov For instance, polyethylene (B3416737) glycol (PEG) molecules have been shown to permeate the placental barrier to a greater extent than other polymers of similar molecular weight. nih.gov Animal studies have indicated that loxapine, a drug that can be formulated with this compound, crosses the placenta. hres.ca

Penetration into Cerebrospinal Fluid (CSF)

This compound has been shown to penetrate the cerebrospinal fluid (CSF). nih.gov In a study of patients with severe brain injury, this compound was one of the metabolites screened for in the CSF. nih.gov The presence of this compound in the CSF of these patients, who often receive medications containing it as a solvent, indicates its ability to cross the blood-brain barrier. nih.gov

Renal Clearance Mechanisms of this compound

A significant portion of this compound is excreted unchanged by the kidneys. nih.govwikipedia.org The renal clearance of this compound is an important route of elimination from the body. nih.gov In adults, approximately 45% of a dose of this compound is excreted unchanged in the urine. nih.govresearchgate.net However, the rate of renal filtration can decrease as the dosage increases. youtube.com Studies in neonates have shown that renal elimination of this compound is lower than in adults, accounting for about 15% of total clearance initially, which can increase over time. nih.gov The mechanism for this increase may be related to an auto-induced increase in renal secretion or a reduction in tubular reabsorption. nih.gov In some cases, high doses of this compound have been associated with proximal renal tubular cell injury. nih.gov

Hemodialysis Efficacy in this compound Clearance

Hemodialysis has been shown to be an effective method for removing this compound from the blood. nih.gov This is particularly relevant in cases of toxicity where rapid clearance is necessary. nih.gov As a small molecule, this compound is readily cleared by hemodialysis, a process analogous to the extracorporeal removal of other small molecular weight alcohols. nih.gov The clearance of this compound during hemodialysis can significantly lower its serum concentrations and help correct associated metabolic disturbances like an increased osmolar gap. nih.gov The elimination half-life of similar small molecules, like glycolate (B3277807) (a metabolite of ethylene glycol), is significantly reduced during hemodialysis. scilit.com

Influence of this compound on Endogenous Metabolic Pathways

This compound and its metabolites can influence several endogenous metabolic pathways. It is a gluconeogenic precursor, meaning it can be converted to glucose in the liver. youtube.comvfu.cz This property is utilized in veterinary medicine to treat ketosis in ruminants. zenodo.orgnih.gov

Studies in dairy cows have shown that this compound administration can lead to increased blood glucose and insulin (B600854) concentrations, while decreasing levels of non-esterified fatty acids (NEFA) and β-hydroxybutyrate (BHBA), which are markers of lipid mobilization and ketogenesis. zenodo.orgnih.govnih.govnih.gov This suggests that this compound can shift the metabolic state away from lipid catabolism towards glucose metabolism. usda.gov

Furthermore, research indicates that this compound can modulate amino acid and lipid metabolism. nih.gov In ketotic cows, this compound administration led to increased levels of glucogenic amino acids such as glutamate (B1630785) and proline, and decreased levels of certain ceramide species involved in sphingolipid metabolism. nih.gov In vitro studies on human airway epithelial cells have suggested that this compound can inhibit glucose uptake and glycolysis. physiology.org

Below is a data table summarizing the effects of this compound on various metabolic parameters as observed in different studies.

| Metabolic Parameter | Effect of this compound | Study Context | Citation |

| D-Lactate | Increased | Cats ingesting this compound | nih.govumn.edu |

| Glucose | Increased | Prepartum heifers, dairy cows | zenodo.orgnih.gov |

| Insulin | Increased | Prepartum heifers, dairy cows | vfu.czzenodo.orgnih.gov |

| Non-Esterified Fatty Acids (NEFA) | Decreased | Prepartum heifers, dairy buffaloes | nih.govnih.gov |

| β-Hydroxybutyrate (BHBA) | Decreased | Prepartum heifers, dairy buffaloes | nih.govnih.gov |

| Glucose Uptake | Decreased | In vitro human airway epithelial cells | physiology.org |

| Glucogenic Amino Acids | Increased | Ketotic cows | nih.gov |

| Ceramide Species | Decreased | Ketotic cows | nih.gov |

Influence of this compound on Endogenous Metabolic Pathways